2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thiophenyl group, and an acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:
Preparation of 4-Fluorophenylacetic Acid: This is achieved by the fluorination of phenylacetic acid.
Formation of 2-Methyl-2-(Thiophen-3-yl)Propylamine: This involves the alkylation of thiophene with appropriate reagents.
Acetylation Reaction: The final step involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-(thiophen-3-yl)propylamine under acetylation conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution Reactions: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Nucleophiles such as ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorophenyl carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution Reactions: Amides, amines, or other substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of fluorinated anesthetics and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the thiophenyl group contributes to its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various signaling pathways involved in disease processes.
Comparison with Similar Compounds
4-Fluorophenylacetic Acid: Similar in structure but lacks the thiophenyl and propylamine groups.
2-Methyl-2-(Thiophen-3-yl)Propylamine: Similar in structure but lacks the fluorophenyl and acetamide groups.
N-(2-Methyl-2-(Thiophen-3-yl)Propyl)Acetamide: Similar in structure but lacks the fluorophenyl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNOS/c1-16(2,13-7-8-20-10-13)11-18-15(19)9-12-3-5-14(17)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVCKEXITGHJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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